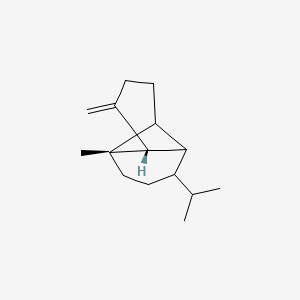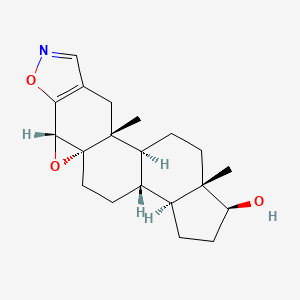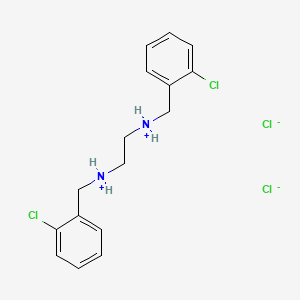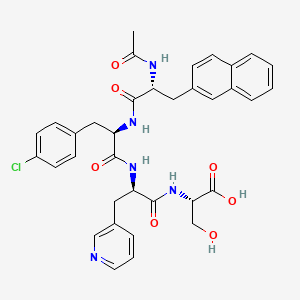
Benzenediazonium, 4-(aminosulfonyl)-, chloride
概要
説明
Benzenediazonium, 4-(aminosulfonyl)-, chloride, also known as sulfaquinoxaline diazonium salt, is a chemical compound commonly used in scientific experiments. It is a type of diazonium compound, which are a group of organic compounds sharing a common functional group [R−N+≡N]X− where R can be any organic group, such as an alkyl or an aryl, and X is an inorganic or organic anion, such as a halide .
Synthesis Analysis
The synthesis of Benzenediazonium, 4-(aminosulfonyl)-, chloride involves the reaction of an aromatic amine with nitrous acid (or sodium nitrite, which is converted to nitrous acid in the presence of acid) in the presence of a strong acid like HCl. This results in the loss of H2O and the formation of a new N-N triple bond . The resulting species is called a “diazonium ion” .Molecular Structure Analysis
The molecular structure of Benzenediazonium, 4-(aminosulfonyl)-, chloride is influenced by the diazonium cation structure and the nature of the anion . The physical reason underlying the instability of the domain structure is the low bond strength Ar (Het)-N 2+ (the activation barrier is about 30 kcal/mol according to many experimental data and calculations) and the thermodynamic advantage of the elimination of molecular nitrogen with the formation of highly reactive intermediates of a cationic or free radical structure capable of further diverse transformations .Chemical Reactions Analysis
Diazonium salts undergo two types of reactions: Reactions which involve the replacement of nitrogen and reactions which involve retention of the diazo group . The diazonium group is a good leaving group. They are substituted by other groups such as Cl –, Br –, CN –, and OH – which easily displace nitrogen from the aromatic ring .Physical And Chemical Properties Analysis
Benzenediazonium, 4-(aminosulfonyl)-, chloride is a colorless crystalline solid and is readily soluble in water . It decomposes easily in a dry state . Its molecular formula is C6H6ClN3O2S and its molecular weight is 219.65 g/mol.科学的研究の応用
- Researchers have synthesized novel potassium salts of 4-substituted aminoazo-benzenesulfonic acids by reacting 4-sulfo-benzenediazonium chloride with cyclic amines. These compounds exhibit anti-inflammatory activity in biological testing . Understanding their mechanism of action and optimizing their efficacy could lead to new anti-inflammatory drugs.
- Aromatic aminoazo derivatives, including triazenes, serve as stable aryl diazonium ion sources. They are valuable for synthetic transformations in organic chemistry . Researchers can explore their use in coupling reactions, functional group modifications, and other synthetic pathways.
- Aromatic triazenes are of considerable interest due to their reported biological activities . These include:
Anti-Inflammatory Activity
Synthetic Transformations
Biological Activities
Safety and Hazards
The disadvantage of aromatic diazonium salts like Benzenediazonium, 4-(aminosulfonyl)-, chloride is their low stability, a tendency to decomposition during storage, heating, mechanical and electrostatic effects, the action of light, impurities and a number of other factors, especially in a dry state . Often this decomposition proceeds with explosions . For these reasons, diazonium salts are traditionally referred to as unstable compounds . Users are advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
将来の方向性
There is potential for future research and development in the area of Benzenediazonium, 4-(aminosulfonyl)-, chloride. For instance, the preparation of several novel potassium salts of 4-substituted aminoazo-benzenesulfonic acids by the simple and convenient reaction of insoluble 4-sulfo-benzenediazonium chloride with some (hetero)cyclic amines of various ring sizes has been reported . The compounds obtained have shown potential anti-inflammatory activity in biological testing .
作用機序
Target of Action
The primary target of Benzenediazonium, 4-(aminosulfonyl)-, chloride, also known as a diazonium compound, is an aromatic amine . The compound interacts with the aromatic amine to form a diazonium ion .
Mode of Action
The compound’s mode of action involves converting an aromatic amino group (NH2) into a diazonium ion (N2+), which is a tremendously good leaving group . This conversion is achieved through the treatment of an aromatic amine with nitrous acid (or sodium nitrite, which is converted to nitrous acid in the presence of acid) in the presence of a strong acid like HCl . This results in the loss of H2O and the formation of a new N-N triple bond .
Biochemical Pathways
The resulting diazonium salts can be transformed into a variety of useful functional groups . These transformations can be roughly divided into two categories: Sandmeyer reactions and other reactions . Sandmeyer reactions involve treating diazonium salts with various compounds of copper . Other reactions occur if a strong enough nucleophile is present, or if the mixture is heated enough .
Pharmacokinetics
The compound’s adme properties and their impact on bioavailability would be influenced by factors such as its molecular weight (21965 g/mol) and its physical and chemical properties .
Result of Action
The result of the compound’s action is the transformation of an aromatic amino group into a variety of useful functional groups . This includes the formation of aryl chlorides, aryl bromides, and aryl cyanides (nitriles) through Sandmeyer reactions . Other possible products include aryl iodides and hydroxyl groups .
Action Environment
The action of Benzenediazonium, 4-(aminosulfonyl)-, chloride is highly sensitive to environmental factors. For instance, the reaction with an aromatic amine to form a diazonium ion needs to be carried out at temperatures below 5°C . Furthermore, the stability of the resulting arenediazonium salts is highly sensitive to the counterion . For example, phenyldiazonium chloride is dangerously explosive, but benzenediazonium tetrafluoroborate is easily handled on the bench .
特性
IUPAC Name |
4-sulfamoylbenzenediazonium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N3O2S.ClH/c7-9-5-1-3-6(4-2-5)12(8,10)11;/h1-4H,(H2,8,10,11);1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVPKCRRZVARRB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+]#N)S(=O)(=O)N.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481783 | |
| Record name | Benzenediazonium, 4-(aminosulfonyl)-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenediazonium, 4-(aminosulfonyl)-, chloride | |
CAS RN |
35282-78-1 | |
| Record name | Benzenediazonium, 4-(aminosulfonyl)-, chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















